molecular formula C26H45NO6S B136092 Taurohyodeoxycholic acid CAS No. 2958-04-5

Taurohyodeoxycholic acid

Cat. No. B136092
CAS RN: 2958-04-5
M. Wt: 499.7 g/mol
InChI Key: HMXPOCDLAFAFNT-BHYUGXBJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taurohyodeoxycholic acid (THDCA) is a bile acid with potential therapeutic applications. It has been studied for its efficacy and safety in treating dyspeptic disturbances associated with gallstones or other hepatic disorders. In a clinical trial, THDCA demonstrated a significant reduction in dyspeptic symptoms compared to ursodeoxycholic acid (UDCA), with minimal adverse effects . Additionally, THDCA has been investigated for its effects on bile salt and biliary lipid secretion, showing unique properties that could have pharmacological relevance . Chronic administration of THDCA in humans with intact enterohepatic circulation appears to have little effect on biliary lipid composition and secretion . Furthermore, studies on the reproductive toxicity of THDCA in rats and rabbits have shown no adverse effects or teratogenicity at doses up to 500 mg/kg .

Synthesis Analysis

The synthesis of THDCA has been explored through various methods. One approach involves the aminolysis of sodium taurine with a mixed anhydride prepared from hyodeoxycholic acid and ethyl chloroformate in the presence of triethylamine. The yield and purity of THDCA were optimized through adjustments in reaction conditions, such as temperature control and solvent choice, resulting in a yield of 49% and a purity of about 97% . This synthesis process is crucial for producing THDCA for research and potential therapeutic use.

Molecular Structure Analysis

While the specific molecular structure analysis of THDCA is not detailed in the provided papers, it is known that THDCA is a hydrophilic bile acid with a structure that includes a 6α-hydroxyl group. This structural feature contributes to its intermediate hydrophilicity between tauroursodeoxycholic and taurocholic acids . The molecular structure of THDCA influences its biological activity and its interaction with other molecules in the body.

Chemical Reactions Analysis

THDCA is involved in various chemical reactions within the body. For instance, it is synthesized in the liver and can affect the metabolism of other bile acids. In rats, the metabolism of chenodeoxycholic acid to beta-muricholic acid was influenced by the presence of THDCA, indicating a complex interplay between different bile acids . Understanding these chemical reactions is important for comprehending the pharmacological effects of THDCA.

Physical and Chemical Properties Analysis

The physical and chemical properties of THDCA contribute to its function as a bile acid. Its hydrophilicity plays a role in its choleretic properties, affecting bile flow and biliary lipid output. When infused in rats, THDCA caused a dose-dependent increase in bile flow and biliary lipid output, with a notable increase in biliary lecithin secretion compared to other bile salts . These properties are significant for the potential therapeutic applications of THDCA in treating liver and biliary disorders.

Scientific Research Applications

  • Neurodegenerative Diseases

    • Taurohyodeoxycholic acid (TUDCA) has shown important anti-apoptotic and neuroprotective activities, suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases .
    • Experimental evidence on TUDCA’s neuroprotective action derives from animal models of Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, amyotrophic lateral sclerosis (ALS) and cerebral ischemia .
    • TUDCA exerts its effects not only by regulating and inhibiting the apoptotic cascade, but also by reducing oxidative stress, protecting the mitochondria, producing an anti-neuroinflammatory action, and acting as a chemical chaperone to maintain the stability and correct folding of proteins .
  • Gallstone Treatment

    • TUDCA is currently used in Europe to treat and prevent gallstones .
    • It works by decreasing bile acid and cholesterol levels, reducing the cholesterol content and increasing the bile acid content in gallbladder bile to prevent the formation of cholesterol gallstones .
  • Inflammatory Metabolic Diseases

    • TUDCA has been examined in inflammatory metabolic diseases due to its anti-apoptotic effects .
    • It has been shown to protect bile acid homeostasis under inflammatory conditions and suppresses Crohn’s disease-like ileitis .
  • Cholesterol Reduction

    • TUDCA can reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content .
  • Large-Scale Production

    • Large-scale production of TUDCA has been achieved through fermentation optimization of engineered Escherichia coli cell factory .
    • This provides a practical and environment-friendly industrialized process for producing artificial substitute of bear bile powder from cheap and readily available chicken bile powder .
  • Amyotrophic Lateral Sclerosis (ALS) Treatment

    • TUDCA is used in combination with phenylbutyric acid to treat ALS in adults .
    • ALS is the first neurodegenerative disease being treated with hydrophilic bile acids .
    • Data from phase II clinical trials have shown TUDCA to be safe and a potential disease-modifier in ALS .
  • Protein Homeostasis in Neurodegenerative Diseases

    • Most neurodegenerative disorders are diseases of protein homeostasis, with misfolded aggregates accumulating .
    • TUDCA acts as a chemical chaperone to maintain the stability and correct folding of proteins .
    • It has shown important anti-apoptotic and neuroprotective activities, suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases .
  • Bile Acid Regulation

    • TUDCA works to decrease bile acid and cholesterol levels .
    • It reduces the cholesterol content and increases the bile acid content in gallbladder bile to prevent the formation of cholesterol gallstones .
  • Anionic Detergent

    • Sodium taurohyodeoxycholate hydrate, a taurine-amidated bile salt form of TUDCA, can be used as an anionic detergent .
    • It has been used in a study to assess dose-response data for cytotoxicity, regenerative cell proliferation and secondary oxidative DNA damage in rat livers treated with furan .
  • Bile Flow and Lipid Secretion

    • TUDCA increases bile flow, biliary cholesterol secretion, and biliary lipid secretion in rats .
    • Co-administration of TUDCA with taurochenodeoxycholic acid prevents TCDCA-induced hepatotoxicity, increasing bile flow as well as biliary acid and phospholipid secretion in rats .
  • Ulcerative Colitis

    • TUDCA reduces myeloperoxidase activity, expression of TNF-α and IL-6, and colonic damage in a mouse model of TNBS-induced ulcerative colitis .
  • Mass Spectrometry

    • Taurohyodeoxycholic acid MaxSpec standard is a quantitative grade standard of taurohyodeoxycholic acid (sodium salt) that has been prepared specifically for mass spectrometry and related applications where quantitative reproducibility is required .

Safety And Hazards

TUDCA was generally well-tolerated, except for a minority of patients who discontinued treatment due to side effects, primarily gastrointestinal and mild in severity . Only 2 adverse events required hospital access but resolved without sequelae .

Future Directions

TUDCA stands as a promising treatment for neurodegenerative diseases . While further clinical evidence is being accumulated for the other diseases, TUDCA is the first neurodegenerative disease being treated with hydrophilic bile acids . Additional prospective randomized studies are needed to confirm the efficacy and safety of this drug .

properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXPOCDLAFAFNT-BHYUGXBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952061
Record name 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taurohyodeoxycholic acid

CAS RN

2958-04-5
Record name Taurohyodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAURINE HYODEOXYCHOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6V086EMME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taurohyodeoxycholic acid
Reactant of Route 2
Reactant of Route 2
Taurohyodeoxycholic acid
Reactant of Route 3
Reactant of Route 3
Taurohyodeoxycholic acid
Reactant of Route 4
Reactant of Route 4
Taurohyodeoxycholic acid
Reactant of Route 5
Reactant of Route 5
Taurohyodeoxycholic acid
Reactant of Route 6
Taurohyodeoxycholic acid

Citations

For This Compound
802
Citations
P Loria, M Bozzoli, M Concari, ME Guicciardi… - …, 1997 - Wiley Online Library
… Taurohyodeoxycholic acid stimulated significantly … In conclusion, taurohyodeoxycholic acid stimulates … of taurohyodeoxycholic acid (THDC) on Hep G2 cells [Abstract]. J Hepatol 1994;21:…
Number of citations: 25 aasldpubs.onlinelibrary.wiley.com
A Roda, F Piazza, M Baraldini, E Speroni… - …, 1998 - Wiley Online Library
… acid (TCDCA) by coinfusion with taurohyodeoxycholic acid (THDCA) was evaluated in bile … Taurohyodeoxycholic acid (THDCA) is the taurineamidated form of hyodeoxycholic acid, a …
Number of citations: 29 aasldpubs.onlinelibrary.wiley.com
F Carubbi, ME Guicciardi, M Concari, P Loria… - … et Biophysica Acta (BBA …, 2002 - Elsevier
This study was performed to compare the effects of two hydrophilic bile acids, taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA), on HepG2 cells. Cytotoxicity …
Number of citations: 26 www.sciencedirect.com
L Lv, Z Chen, W Bai, J Hao, Z Heng, C Meng, L Wang… - Life Sciences, 2023 - Elsevier
Aims Taurohyodeoxycholic acid (THDCA), a natural 6α-hydroxylated bile acid, exhibits intestinal anti-inflammatory effects. This study aimed to explore the efficacy of THDCA on …
Number of citations: 6 www.sciencedirect.com
J He, J Liang, S Zhu, W Zhao, Y Zhang… - European journal of …, 2011 - Elsevier
… The aim of this study is to evaluate the effect of taurohyodeoxycholic acid (THDCA) isolated from Pulvis Fellis Suis on acute ulcerative colitis model induced by trinitrobenzene sulfonic …
Number of citations: 29 www.sciencedirect.com
P Ventura, M Girola, R Germogli - Clinical Drug Investigation, 1996 - Springer
In a controlled, randomised, parallel-group, double-blind trial the efficacy and safety of taurohyodeoxycholic acid (THDCA) was compared with another commonly used biliary acid, …
Number of citations: 7 link.springer.com
M Angelico, L Baiocchi, A Nistri, A Franchitto… - Digestive diseases and …, 1994 - Springer
… Taurohyodeoxycholic acid is a natural 6et-hydroxylated bile … lower in rats infused with taurohyodeoxycholic acid, yet the volume … At all infusion rates, taurohyodeoxycholic acid caused a …
Number of citations: 24 link.springer.com
L Baiocchi, G Alpini, S Glaser, M Angelico, D Alvaro… - Journal of …, 2003 - Elsevier
… Hydrophilic bile acids such as tauroursodeoxycholic acid (TUDCA) and taurohyodeoxycholic acid (THDCA) have been proposed as therapeutic agents in liver diseases [12], [13]. …
Number of citations: 14 www.sciencedirect.com
F Feletti, AS Tripodi, M De Bernardi di Valserra… - Arzneimittel …, 1993 - europepmc.org
… of a new synthetized biliary acid, taurohyodeoxycholic acid (Io, Praxis, CAS 2958-04-5) were investigated in dogs. Taurohyodeoxycholic acid was orally administered at dose levels up …
Number of citations: 5 europepmc.org
M De Bernardi di Valserra, AS Tripodi… - Arzneimittel …, 1993 - europepmc.org
… of a new synthetized biliary acid, taurohyodeoxycholic acid (Io, Praxis, CAS 2958-04-5), were investigated in rats. Taurohyodeoxycholic acid was orally administered at dose levels up to …
Number of citations: 4 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.